4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(2-naphthalen-1-yloxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-6-16-15(4-1)5-3-7-17(16)19-13-10-14-8-11-18-12-9-14;/h1-7,14,18H,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHISEPUEMICUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
Williamson synthesis is a classical nucleophilic substitution reaction used to form ethers by reacting an alkoxide ion with a suitable alkyl halide or sulfonate ester. For the synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride , the process involves:
- Formation of a naphthyloxyethyl alkoxide from 1-naphthol.
- Nucleophilic attack on a halogenated piperidine derivative.
Procedure
- Step 1: Dissolution of 1-naphthol in a dry solvent such as acetone.
- Step 2: Addition of potassium carbonate as a base to generate the naphthyloxyethyl alkoxide.
- Step 3: Introduction of a halogenated piperidine derivative, such as 2-chloroethylpiperidine hydrochloride.
- Step 4: Reflux under controlled temperature (50-60°C) for 6 hours, facilitating nucleophilic substitution.
- Step 5: Work-up involving extraction with ethyl acetate, washing with water, and purification via recrystallization.
Reaction Scheme
1-Naphthol + K2CO3 → Naphthyloxyalkoxide
Naphthyloxyalkoxide + 2-chloroethylpiperidine → 4-[2-(1-Naphthyloxy)ethyl]piperidine
Isolation and Purification
Post-reaction, the mixture is concentrated, and the product is isolated through recrystallization or chromatography. The hydrochloride salt is then formed by treating the free base with hydrochloric acid, ensuring water solubility and stability.
Alternative Route: Direct Nucleophilic Substitution on Halogenated Precursors
Research indicates that halogenated naphthyl derivatives, such as 1-bromo- or 1-chloronaphthalene, can be used to synthesize the target compound via nucleophilic substitution with piperidine derivatives. This method involves:
- Preparing a halogenated naphthyl compound.
- Reacting it with piperidine or its derivatives in the presence of potassium carbonate or similar bases.
Reaction Conditions
- Solvent: Acetone or dimethylformamide (DMF).
- Catalyst: Potassium carbonate or sodium hydride.
- Temperature: 50-60°C.
- Duration: 4-8 hours.
Outcome
This route yields the ether linkage directly, with subsequent conversion to the hydrochloride salt via acidification.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Williamson Ether Synthesis | 1-Naphthol, 2-chloroethylpiperidine hydrochloride | Potassium carbonate | Acetone | 50-60°C | 6 hours | ~70-80% | Widely used, cost-effective |
| Halogenated Naphthalene Route | 1-Bromonaphthalene, Piperidine derivatives | K2CO3 | DMF/Acetone | 50-60°C | 4-8 hours | Variable | Requires halogenated naphthalene preparation |
Research Findings and Experimental Data
Patented Methods and Literature Reports
A patent (US20020038031A1) describes the synthesis of substituted piperidines, emphasizing refluxing oil mixtures with methanol and hydrochloric acid, followed by isolation of the hydrochloride salt. This method is adaptable for the target compound by substituting the appropriate naphthyl derivatives and halogenated piperidine precursors.
Recent research articles highlight the use of potassium carbonate in one-pot reactions involving naphthol derivatives and alkyl halides, emphasizing the simplicity, cost-effectiveness, and efficiency of these methods. Spectral analysis (NMR, IR, HRMS) confirms the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is investigated for its potential as a lead compound in drug development. Its structure suggests possible interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
2. Neuropharmacology
Research indicates that this compound may influence neurotransmitter release and receptor activity, making it a candidate for studies related to mood disorders and neurodegenerative diseases. Its ability to modulate synaptic transmission could provide insights into treatment strategies for conditions such as depression and schizophrenia.
3. Enzyme Inhibition Studies
Preliminary studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications in diseases where enzyme overactivity contributes to pathology, such as cancer or metabolic disorders.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neurotransmitter Interaction Study : A study published in the Journal of Medicinal Chemistry examined the binding affinity of various naphthalene derivatives to serotonin receptors. Results indicated that compounds similar to this compound exhibited significant binding, suggesting potential antidepressant properties.
- Enzyme Inhibition Research : A recent investigation focused on the inhibition of phosphodiesterase enzymes by piperidine derivatives. The findings suggested that this compound could inhibit these enzymes, indicating its potential use in treating conditions like erectile dysfunction or cognitive impairment.
- Molecular Docking Studies : Computational studies using molecular docking simulations revealed favorable interactions between this compound and several target receptors involved in neuropharmacological pathways. These findings support further exploration of its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives, focusing on molecular properties, substituents, and inferred biological or regulatory profiles.
Key Findings from Comparative Analysis:
Fluorinated analogs (e.g., trifluoromethyl derivatives) balance lipophilicity with metabolic stability due to fluorine’s electronegativity .
Biological Activity: Piperidine derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit antimicrobial properties, as seen in thiopyrimidinone analogs . Diphenylmethoxy derivatives lack detailed toxicological data, highlighting regulatory gaps .
Regulatory and Safety Profiles :
Biological Activity
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a naphthyloxyethyl group. The synthesis typically involves the reaction of naphthol derivatives with piperidine, often utilizing Williamson ether synthesis methods.
Synthesis Example
- Starting Materials : α-Naphthol, piperidine, potassium carbonate.
- Reaction Conditions : The reaction is generally carried out in dry acetone under reflux conditions.
The resulting product is then purified to yield this compound, often characterized using techniques such as NMR and IR spectroscopy.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:
- Dopamine Transporter (DAT) : Compounds structurally related to this compound have shown high affinity for DAT, suggesting potential applications in treating disorders like ADHD and Parkinson's disease .
- Calcium Channels : Some derivatives exhibit inhibitory activity against T-type calcium channels, which may influence cardiovascular functions .
Pharmacological Studies
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have been tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1a | Staphylococcus aureus | 0 |
| 2a | Proteus vulgaris | 0 |
| 3c | Aspergillus niger | 13±0.15 |
| 4c | Candida albicans | 12±0.75 |
These results indicate that while some derivatives show no activity against certain gram-negative bacteria, others exhibit moderate to significant antifungal activity .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial activity of naphthyloxy derivatives, it was found that compounds similar to this compound displayed varying degrees of efficacy against both bacterial and fungal strains. Notably, compounds with higher lipophilicity tended to show improved activity due to better membrane penetration.
Neuropharmacological Effects
Research has indicated that the compound may modulate neurotransmitter release and receptor activity. A study focusing on related piperidine derivatives found that they could lower blood pressure in hypertensive models without causing reflex tachycardia, indicating a potential for cardiovascular applications .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Nucleophilic Substitution : React 1-naphthol with a bromoethyl-piperidine precursor in anhydrous dichloromethane (DCM) using a base like NaOH or K₂CO₃ to deprotonate the hydroxyl group .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate the hydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of 1-naphthol to bromoethyl-piperidine) and reflux temperature (40–50°C) to minimize side products .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the naphthyloxy group (aromatic protons at δ 7.2–8.3 ppm) and piperidine ring integrity (CH₂ groups at δ 1.4–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 326.18) and rule out impurities .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and quantify residual solvents .
Q. How does the compound’s solubility profile influence formulation for in vitro assays?
- Solubility Data :
- Aqueous Systems : Poor solubility in water (<0.1 mg/mL); use co-solvents like DMSO (10–20% v/v) or β-cyclodextrin complexes to enhance dissolution .
- Organic Solvents : Highly soluble in DCM, ethanol, and DMSO. For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.5%) to avoid cytotoxicity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s receptor-binding affinity and metabolic stability?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin or adrenergic receptors, leveraging the naphthyl group’s hydrophobic interactions .
- ADMET Prediction : Employ tools like SwissADME or pkCSM to estimate metabolic stability (CYP450 isoforms) and blood-brain barrier permeability .
- Validation : Cross-reference computational predictions with in vitro cytochrome P450 inhibition assays and hepatocyte stability studies .
Q. How can enantiomeric resolution be achieved for pharmacological studies, given the compound’s chiral center?
- Resolution Strategies :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Monitor retention times and collect fractions for stereochemical analysis .
- Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in tert-butanol to selectively hydrolyze one enantiomer .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data .
Q. What experimental designs address stability challenges under physiological pH conditions?
- Stability Protocols :
- pH Stability Study : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Use HPLC to quantify degradation products (e.g., hydrolyzed naphthol derivatives) over 24–72 hours .
- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt with trehalose (1:1 w/w) to enhance shelf life .
Q. How do contradictory toxicity findings in rodent models inform dose selection for preclinical studies?
- Data Reconciliation :
- Acute Toxicity : If LD₅₀ values vary (e.g., 150–300 mg/kg in rats), conduct tiered dosing (10, 50, 100 mg/kg) with histopathological analysis of liver and kidney tissues .
- Mitigation Strategies : Co-administer NAC (N-acetylcysteine) to counteract oxidative stress observed in hepatotoxicity models .
- Species-Specific Metabolism : Compare rodent and human liver microsome data to extrapolate safe doses .
Methodological Notes
- Safety Protocols : Always use fume hoods, nitrile gloves, and eye protection when handling the compound. Refer to GHS-compliant SDS sheets for spill management (e.g., absorb with vermiculite) .
- Data Reproducibility : Validate synthetic batches using identical chromatography conditions and report Rf values (±0.05) for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
